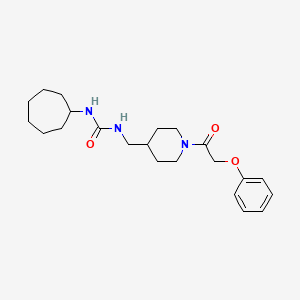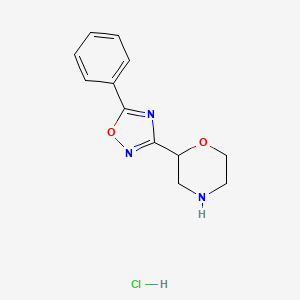
Chlorhydrate de 2-(5-phényl-1,2,4-oxadiazol-3-yl)morpholine
Vue d'ensemble
Description
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the molecular formula C12H14ClN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular weight of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is 267.71 . The InChI code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H .Physical And Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a solid at room temperature . It has a molecular weight of 267.71 .Applications De Recherche Scientifique
Applications pharmacologiques
Le cycle 1,2,4-oxadiazole, qui fait partie du composé , est un pharmacophore bien connu. On le retrouve fréquemment dans les principes actifs pharmaceutiques ayant diverses orientations thérapeutiques . Par exemple, l'ataluren est utilisé pour le traitement de la dystrophie musculaire de Duchenne et d'autres maladies causées par des mutations non-sens .
Agents anti-infectieux
Les 1,2,4-oxadiazoles ont été synthétisés comme agents anti-infectieux ayant des propriétés anti-bactériennes, anti-virales, anti-leishmaniennes, etc. activités . Cela suggère que le chlorhydrate de 2-(5-phényl-1,2,4-oxadiazol-3-yl)morpholine pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-infectieux.
Médicaments contre l'hypertension
L'azilsartan, qui contient un cycle 1,2,4-oxadiazole, est utilisé pour traiter l'hypertension . Cela indique une application potentielle du this compound dans le traitement de l'hypertension artérielle.
Thérapie de la maladie de Parkinson
L'opicapone, un autre médicament contenant un cycle 1,2,4-oxadiazole, a été approuvé comme traitement adjuvant de la maladie de Parkinson . Cela suggère une application potentielle dans les troubles neurodégénératifs.
Thérapie contre le cancer
Certains dérivés de 1,2,4-oxadiazole ont été reconnus comme des inhibiteurs sélectifs des isoformes de l'anhydrase carbonique humaine liées à la thérapie contre le cancer . Cela indique une application potentielle du this compound dans le traitement du cancer.
Développement de matériaux énergétiques
Les 1,2,4-oxadiazoles ont été utilisés pour le développement de matériaux énergétiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans la création de matériaux à haute densité énergétique.
Colorants fluorescents et OLED
Ces hétérocycles ont également été utilisés dans le développement de colorants fluorescents et d'OLED . Cela indique une application potentielle dans le domaine de la science des matériaux et de l'électronique.
Insecticides
Les 1,2,4-oxadiazoles ont été utilisés comme insecticides . Cela suggère que le this compound pourrait potentiellement être utilisé dans la lutte antiparasitaire.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been found to inhibit tyrokinase and cathepsin K .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets and cause changes that lead to their observed biological activities . For instance, some 1,2,4-oxadiazoles have been found to inhibit Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-oxadiazoles, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The compound’s molecular weight is 26771 , which is within the optimal range for drug-like properties. This suggests that the compound may have favorable bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a range of environmental conditions.
Analyse Biochimique
Biochemical Properties
Oxadiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxadiazole derivative and the biomolecule .
Cellular Effects
Oxadiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that oxadiazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Oxadiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazole derivatives have been shown to be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Oxadiazole derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXNFCDQUGQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)
![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)
![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)
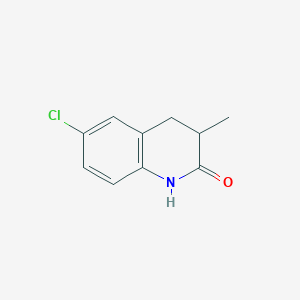
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)
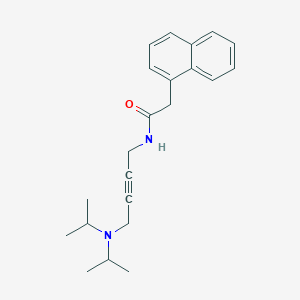

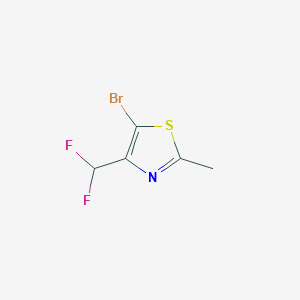
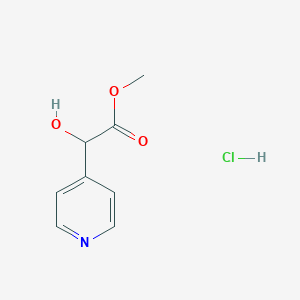
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
